1-(1,1-difluoro-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

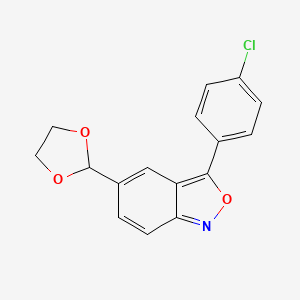

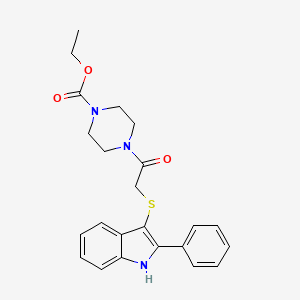

The compound “1-(1,1-difluoro-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH) and a 1,1-difluoro-2-hydroxyethyl group attached to it .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 1,1-difluoro-2-hydroxyethyl group with a 1,2,3-triazole-4-carboxylic acid or its derivative . The exact method would depend on the specific conditions and reagents used.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the carboxylic acid group, and the 1,1-difluoro-2-hydroxyethyl group . The presence of the fluorine atoms could introduce interesting properties due to their high electronegativity.Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The carboxylic acid group could undergo reactions such as esterification or amide formation. The 1,2,3-triazole ring could participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms and the hydroxyl group could make the compound polar and could influence its solubility in different solvents .Scientific Research Applications

Novel Synthesis Techniques

A novel synthesis approach for 1,4,5-trisubstituted 1,2,3-triazoles, related to the chemical structure , has been developed. This method involves a one-pot three-component reaction of arylboronic acids, sodium azide, and active methylene ketones, showcasing the flexibility and reactivity of triazole derivatives in creating complex molecules (Zhang et al., 2013).

Peptidomimetics and Biologically Active Compounds

The chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid highlights its suitability for generating peptidomimetics or biologically active compounds based on the triazole scaffold. This research underscores the structural versatility of triazole derivatives in medicinal chemistry, providing a foundation for designing new drugs and therapeutic agents (Ferrini et al., 2015).

Fluorescent Dyes and Sensing Applications

Research into conformationally restrained pyrazolylpyrene chromophores, which share structural motifs with triazole derivatives, has led to the development of highly fluorescent dyes. These compounds exhibit significant potential for applications in sensing strongly acidic environments, highlighting the role of triazole derivatives in materials science and sensor technology (Wrona-Piotrowicz et al., 2022).

Antimicrobial Agents

A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, bearing various substitutions, have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate the potential of triazole derivatives as bases for developing new antimicrobial agents, contributing to the ongoing search for effective treatments against bacterial and fungal infections (Jadhav et al., 2017).

Molecular Frameworks for CO2 Capture

The design of metal-organic frameworks (MOFs) utilizing bifunctional linkers, including triazole groups, exemplifies the application of triazole derivatives in addressing environmental challenges. These MOFs show highly selective sorption of CO2 over N2 and CH4, indicating their potential use in gas separation technologies and carbon capture initiatives (Chen et al., 2015).

Safety and Hazards

properties

IUPAC Name |

1-(1,1-difluoro-2-hydroxyethyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O3/c6-5(7,2-11)10-1-3(4(12)13)8-9-10/h1,11H,2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZZHTSOIOUHHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1C(CO)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-difluoro-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B2913532.png)

![7-Chloro-1-(4-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2913533.png)

![(E)-3-((3-acetylphenyl)amino)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2913535.png)

![5-[(E)-2-[6-[Methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2913537.png)

![[(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea](/img/structure/B2913542.png)

![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2913545.png)

![3-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2913553.png)